molecular formula C11H13NO2 B3204000 N-(1-(Hydroxymethyl)cyclopropyl)benzamide CAS No. 1026348-50-4

N-(1-(Hydroxymethyl)cyclopropyl)benzamide

Cat. No.: B3204000
CAS No.: 1026348-50-4
M. Wt: 191.23 g/mol
InChI Key: BWFFMOXEAMVPJI-UHFFFAOYSA-N
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Description

N-(1-(Hydroxymethyl)cyclopropyl)benzamide is a chemical compound with the CAS Number 1026348-50-4 and a molecular formula of C 11 H 13 NO 2 . It is offered as a high-purity reagent for research and development purposes, requiring storage under sealed, dry conditions at 2-8°C . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery. Its structure incorporates a benzamide group and a sterically constrained cyclopropane ring with a hydroxymethyl substituent. The amide functional group is a key feature in many biologically active molecules and approved drugs, playing a critical role in forming hydrogen bonds with biological targets . The unique cyclopropyl scaffold is often employed to fine-tune the properties of lead compounds, potentially influencing their potency, metabolic stability, and conformational shape . As such, this chemical is of significant value for researchers synthesizing and optimizing novel molecules, particularly in the search for new therapeutic agents. It is intended for use in laboratory research only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-11(6-7-11)12-10(14)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFFMOXEAMVPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1 Hydroxymethyl Cyclopropyl Benzamide and Its Analogs

Retrosynthetic Analysis of N-(1-(Hydroxymethyl)cyclopropyl)benzamide

A retrosynthetic analysis of this compound identifies two primary disconnection points that form the basis of most synthetic strategies. The most apparent disconnection is across the amide bond (C-N), which simplifies the molecule into two key synthons: a benzoic acid derivative and the crucial (1-(hydroxymethyl)cyclopropyl)amine precursor. evitachem.com

A further disconnection of the (1-(hydroxymethyl)cyclopropyl)amine precursor reveals different approaches to the cyclopropane (B1198618) core. This can involve disconnecting the C-N and C-O bonds, leading back to a cyclopropane with two functionalized methyl groups, such as 1,1-cyclopropanedimethanol or a halo-substituted derivative. Alternatively, the analysis can break the cyclopropane ring itself, suggesting a synthesis from an acyclic precursor through a cyclization reaction. evitachem.com This dual-level analysis allows for convergent synthetic planning, where the benzamide (B126) portion and the functionalized cyclopropylamine (B47189) are prepared separately before their final coupling.

Classical and Modern Synthetic Routes to this compound Scaffolds

The construction of the this compound scaffold relies on established and contemporary organic synthesis methods. The primary approach involves the formation of the amide linkage between a pre-formed cyclopropylamine core and a benzoic acid derivative.

Amidation Reactions for Benzamide Formation

The formation of the benzamide moiety is a critical step, typically achieved by coupling (1-(hydroxymethyl)cyclopropyl)amine with an activated benzoic acid derivative. evitachem.com Classical methods involve the use of benzoyl chloride in the presence of a base to neutralize the HCl byproduct. evitachem.com

Modern amidation protocols offer milder conditions and broader functional group tolerance, employing a variety of coupling reagents. These reagents activate the carboxylic acid of benzoic acid, facilitating nucleophilic attack by the amine. The choice of reagent can be critical for achieving high yields, especially with sterically hindered or sensitive substrates. Several methods have been developed for amide bond formation, including protocols utilizing carbodiimides or phosphonium (B103445) and uronium salts. researchgate.netnih.govnanobioletters.com

Table 1: Common Coupling Reagents for Amidation

Reagent Name Abbreviation Activating Mechanism
N,N'-Dicyclohexylcarbodiimide DCC Forms an O-acylisourea intermediate.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU Forms an activated acyl-uronium species.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Forms an activated phosphonium ester.
N,N'-Diisopropylcarbodiimide DIC Similar to DCC, forms a soluble urea (B33335) byproduct.

Strategies for the Synthesis of (1-(Hydroxymethyl)cyclopropyl)amine Precursors

One prominent strategy begins with the cyclization of 3-bromo-neopentyl alcohol using zinc powder to form 1-bromomethyl cyclopropyl (B3062369) methanol. google.com This intermediate can then undergo a nucleophilic substitution reaction with a cyanide salt to produce 1-hydroxymethyl cyclopropyl acetonitrile. google.com Subsequent reduction of the nitrile group, for instance using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, yields the target (1-(hydroxymethyl)cyclopropyl)amine.

Another approach starts with 1,1-cyclopropanedimethanol. One of the hydroxyl groups can be selectively converted into a good leaving group (e.g., a tosylate or mesylate). This is followed by displacement with sodium azide. The resulting azido-alcohol intermediate can then be reduced to the target amino-alcohol via a Staudinger reduction or catalytic hydrogenation.

A third strategy involves the use of rearrangement reactions on a suitable cyclopropane precursor. For example, a Curtius rearrangement of a 1-(hydroxymethyl)cyclopropanecarbonyl azide, derived from the corresponding carboxylic acid, can furnish the amine directly. researchgate.netnih.gov This method is effective for converting a carboxylic acid group on a cyclopropane ring into an amine functionality. researchgate.netnih.gov

Protecting Group Chemistry in the Synthesis of this compound

Given the presence of both a hydroxyl and an amine group in the key cyclopropane precursor, protecting group strategies are often essential to prevent unwanted side reactions during synthesis. weebly.com For instance, when forming the amide bond, the hydroxyl group of the (1-(hydroxymethyl)cyclopropyl)amine may need to be protected to prevent acylation at the oxygen atom.

Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are stable to many reaction conditions but can be easily removed with fluoride (B91410) reagents. vanderbilt.edusynarchive.com Benzyl (B1604629) (Bn) ethers are also widely used and are typically removed by hydrogenolysis. vanderbilt.edu

Conversely, if a reaction is to be performed on the hydroxyl group, the amine must be protected. Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are standard choices for amine protection. weebly.comgoogle.com The Boc group is stable to base but readily cleaved under acidic conditions, while the Cbz group is removed by catalytic hydrogenation. google.com The selection of a protecting group depends on its orthogonality—its ability to be removed without affecting other protecting groups or sensitive functionalities in the molecule. dtu.dk

Table 2: Selected Protecting Groups for Amine and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Common Protection Conditions Common Deprotection Conditions
Amine tert-Butoxycarbonyl Boc Boc2O, Base (e.g., TEA, DMAP) Acid (e.g., TFA, HCl)
Amine Benzyloxycarbonyl Cbz Cbz-Cl, Base H2, Pd/C (Hydrogenolysis)
Hydroxyl tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole TBAF, HF
Hydroxyl Benzyl Bn BnBr, NaH H2, Pd/C (Hydrogenolysis)
Hydroxyl Tetrahydropyranyl THP Dihydropyran (DHP), Acid catalyst Aqueous Acid (e.g., AcOH)

Advanced Synthetic Approaches and Methodological Innovations

Recent advances in organic synthesis have provided more efficient and stereoselective methods for constructing complex molecules like this compound. These innovations often focus on the catalytic formation of the strained cyclopropane ring.

Catalytic Methods for Cyclopropyl Ring Construction and Functionalization

The construction of the cyclopropane ring is a key challenge that has been addressed by a variety of catalytic methods. These modern approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to some classical stoichiometric reactions.

Transition-Metal Catalyzed Cyclopropanation : A widely used method involves the reaction of an alkene with a metal carbene, generated in situ from a diazo compound precursor. nih.gov Catalysts based on rhodium(II) and copper(I) are particularly effective for this transformation. rsc.org Biocatalytic cyclopropanations using engineered hemoproteins have also emerged as a powerful strategy for accessing enantioenriched cyclopropanes. nih.gov

Michael-Initiated Ring Closure (MIRC) : This powerful cascade reaction involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org Organocatalysis, particularly using chiral amines or phase-transfer catalysts, has enabled highly enantioselective MIRC reactions for the synthesis of complex cyclopropanes. rsc.org

Corey-Chaykovsky Reaction : This method utilizes a sulfur ylide, such as that generated from trimethylsulfonium (B1222738) iodide, to react with an α,β-unsaturated carbonyl compound. The reaction proceeds via a 1,4-addition (Michael addition) followed by an intramolecular 3-exo-tet cyclization to furnish the cyclopropane ring. This has been applied to the synthesis of various cyclopropane carboxamide derivatives. nih.gov

Photo- and Electrochemical Strategies : Emerging techniques utilize light or electricity to generate reactive intermediates for cyclopropanation. rsc.org For example, photoinduced iodine-catalyzed activation of diazo compounds or electrocatalytic reduction of activated dihalomethanes can generate the necessary carbene or radical species for ring formation under mild conditions. rsc.org

Table 3: Comparison of Advanced Cyclopropanation Methods

Method Key Reagents Catalyst Type Key Features
Metal-Catalyzed Carbene Transfer Alkene, Diazo Compound Transition Metal (Rh, Cu) or Enzyme High efficiency, good stereocontrol, broad substrate scope.
Michael-Initiated Ring Closure (MIRC) Michael Acceptor, Nucleophile with Leaving Group Organocatalyst, Phase-Transfer Catalyst Forms highly functionalized cyclopropanes, excellent for stereoselective synthesis.
Corey-Chaykovsky Reaction α,β-Unsaturated Carbonyl, Sulfur Ylide Base (for ylide generation) Effective for electron-deficient alkenes, forms cyclopropyl ketones/esters.
Photochemical Cyclopropanation Alkene, Carbene Precursor Photosensitizer/Photocatalyst Mild conditions, utilizes light energy, unique reactivity patterns.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for investigating their differential biological activities and structure-activity relationships. While direct stereoselective synthesis of this specific compound is not extensively documented in publicly available literature, methodologies for the asymmetric synthesis of its key precursors, such as chiral 1-aminocyclopropane-1-carboxylic acids and their derivatives, provide a clear pathway to obtaining enantiomerically enriched this compound.

One established approach involves the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids using a diketopiperazine methodology. nih.gov This method allows for the preparation of spiro-cyclopropane adducts with high diastereomeric excess (>98% d.e.). nih.gov Subsequent deprotection and hydrolysis of these adducts yield the chiral 1-aminocyclopropane-1-carboxylic acid, which can then be reduced and acylated to form the desired stereoisomer of this compound.

Another strategy relies on the use of chiral auxiliaries. For instance, the Ellman lab has developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines, including those with challenging stereocenters. yale.edu This reagent has been used on a large scale in both academic and industrial settings for the synthesis of chiral amines. yale.edu The general approach involves the condensation of the chiral sulfinamide with a ketone or aldehyde precursor to the cyclopropylamine, followed by stereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the auxiliary.

Furthermore, chiral resolution techniques can be employed to separate enantiomers from a racemic mixture of this compound or a key intermediate. This can be achieved through methods such as diastereomeric salt formation with a chiral acid or base, or through chiral chromatography.

The table below summarizes potential strategies for the stereoselective synthesis of this compound stereoisomers.

Method Description Key Features Reference
Asymmetric CyclopropanationUse of a chiral catalyst to induce stereoselectivity during the formation of the cyclopropane ring.High enantiomeric excess can be achieved.Inferred
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.Well-established and reliable method. yale.edu
Resolution of RacematesSeparation of enantiomers from a racemic mixture.Applicable when asymmetric synthesis is not feasible.Inferred
Diketopiperazine MethodologyAsymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid precursors.High diastereoselectivity. nih.gov

Electrocatalytic and Flow Chemistry Applications in Benzamide Synthesis

Modern synthetic methodologies such as electrocatalysis and flow chemistry offer significant advantages in terms of sustainability, efficiency, and safety for the synthesis of benzamides, including this compound.

Electrocatalytic Synthesis:

Electrochemical methods provide a green alternative to traditional chemical redox reactions by using electrons as traceless reagents. thieme-connect.com For benzamide synthesis, electrochemistry can be employed in several ways. One approach involves the electro-induced Hofmann rearrangement of cyclopropyl amides to the corresponding amines, which can then be acylated. thieme-connect.com This method offers a practical route to cyclopropylamines under mild conditions in an undivided cell. thieme-connect.com

Another electrocatalytic strategy for benzamide synthesis involves the reaction of benzaldehydes with amines. While not directly applied to the target molecule, the principles are transferable. For example, the benzoin (B196080) condensation of benzaldehyde (B42025) followed by amidation can be carried out efficiently in an electrolysis cell under mild conditions. thieme-connect.com

Flow Chemistry Synthesis:

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers precise control over reaction parameters, enhanced safety, and scalability. nih.govvapourtec.com Amidation reactions are well-suited for flow processes. nih.govvapourtec.com Continuous flow systems can be used for the coupling of carboxylic acids and amines using various activating agents. nih.govvapourtec.com For instance, a carbodiimide/2-hydroxypyridine oxide (HOPO) protocol has been successfully adapted to a plug flow reactor (PFR) for amidation reactions. vapourtec.com Similarly, T3P has been shown to be an effective coupling reagent in a PFR flow process. vapourtec.com

A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been developed, which could be a precursor to the target molecule after reduction and acylation. mpg.de This process involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by a tandem condensation and ring contraction with amines. mpg.de

The following table highlights the benefits of these modern synthetic techniques.

Technology Key Advantages Potential Application for this compound Synthesis References
ElectrocatalysisGreen and sustainable, mild reaction conditions, avoids stoichiometric redox reagents.Hofmann rearrangement of a cyclopropanecarboxamide (B1202528) precursor; Amidation of a cyclopropylamine precursor. thieme-connect.com
Flow ChemistryPrecise control, enhanced safety, scalability, potential for automation.Continuous amidation of 1-amino-1-cyclopropanemethanol with benzoyl chloride; Multi-step synthesis involving flow reactors. nih.govvapourtec.commpg.de

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three key functional groups: the primary alcohol (hydroxymethyl group), the secondary amide (benzamide moiety), and the strained cyclopropyl ring. These sites allow for a variety of chemical transformations to generate a diverse range of derivatives.

Reactions at the Hydroxymethyl Functionality

The primary alcohol of the hydroxymethyl group is a versatile handle for derivatization. Standard alcohol reactions can be applied to modify this part of the molecule.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. For example, oxidation of tertiary benzamides at the α-position of the N-alkyl groups has been studied, suggesting that similar transformations are possible for the hydroxymethyl group. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst will yield esters.

Etherification: Treatment with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) can be used to form ethers.

Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a tosylate, and subsequently displaced by a halide to form a halomethyl derivative.

The metabolic conversion of N-methylbenzamides to N-(hydroxymethyl) compounds has been studied, indicating the biological relevance of this functional group and its potential for further metabolic transformations. nih.gov

Transformations of the Benzamide Moiety and Aromatic Substitution

The benzamide moiety offers several avenues for chemical modification.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield benzoic acid and (1-aminocyclopropyl)methanol.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, affording the corresponding benzylamine (B48309) derivative.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzamide group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The N-acyl group is a deactivating, meta-directing group. Direct Friedel-Crafts carboxamidation of arenes with cyanoguanidine in the presence of a Brønsted superacid has been reported as a method for benzamide synthesis. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for unsubstituted benzamides, if the aromatic ring contains strong electron-withdrawing groups at the ortho or para positions, it can undergo nucleophilic aromatic substitution. youtube.comyoutube.comyoutube.com

Cyclopropyl Ring-Opening and Rearrangement Reactions

The strained three-membered cyclopropyl ring is susceptible to ring-opening and rearrangement reactions, particularly when activated by adjacent functional groups.

A notable reaction is the Lewis acid-mediated ring-opening rearrangement of N-cyclopropyl-amides. rsc.org In the presence of a Lewis acid such as aluminum chloride (AlCl3), N-cyclopropylamides can rearrange to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org This type of transformation is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate. rsc.org

Furthermore, computational and experimental investigations have explored the addition, elimination, and rearrangement reactions of cyclopropyl-substituted nitrenium ions, which can be generated from related cyclopropylamine derivatives. chemrxiv.org These studies indicate that the cyclopropyl ring can undergo expansion or elimination of ethylene (B1197577) depending on the substitution pattern. chemrxiv.org

The table below summarizes the key reactive sites and potential transformations of this compound.

Reactive Site Type of Reaction Potential Products References
Hydroxymethyl GroupOxidationAldehyde, Carboxylic Acid nih.gov
Hydroxymethyl GroupEsterificationEstersInferred
Hydroxymethyl GroupEtherificationEthersInferred
Benzamide MoietyHydrolysisBenzoic acid, (1-aminocyclopropyl)methanolInferred
Benzamide MoietyReductionBenzylamine derivativeInferred
Benzamide MoietyElectrophilic Aromatic SubstitutionSubstituted benzamide derivatives nih.govnih.gov
Cyclopropyl RingLewis Acid-Mediated Ring OpeningN-(2-halopropyl)amides, Oxazolines rsc.org
Cyclopropyl RingRearrangementVarious rearranged products chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Hydroxymethyl Cyclopropyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(1-(Hydroxymethyl)cyclopropyl)benzamide

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical environment of each atom within the this compound molecule. Analysis of ¹H and ¹³C NMR spectra provides detailed information on the connectivity and constitution of the molecule.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzoyl group, typically in the downfield region (δ 7.4-7.8 ppm). chemicalbook.com The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet if coupled, and the cyclopropyl (B3062369) protons would produce characteristic signals in the upfield region (typically δ 0.5-1.5 ppm), reflecting their shielded environment. rsc.orgchemicalbook.com The amide (N-H) and hydroxyl (O-H) protons would present as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the amide at approximately 168-172 ppm. bmrb.iorsc.org Aromatic carbons would resonate in the δ 127-135 ppm range, while the carbon of the hydroxymethyl group would be found around δ 60-70 ppm. The quaternary and methylene carbons of the cyclopropyl ring would appear at significantly higher fields. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho)7.7 - 7.8127.0 - 127.5
Aromatic C-H (meta)7.4 - 7.5128.5 - 129.0
Aromatic C-H (para)7.5 - 7.6131.5 - 132.5
Aromatic C (ipso)-134.0 - 135.0
Amide N-HVariable (broad)-
Hydroxymethyl O-HVariable (broad)-
Hydroxymethyl -CH₂-~3.6~65.0
Cyclopropyl -CH₂-0.7 - 0.915.0 - 20.0
Cyclopropyl C (quaternary)-30.0 - 35.0
Amide C=O-168.0 - 172.0

Multi-Dimensional NMR Techniques for Complete Assignment

To definitively assign each proton and carbon signal and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity between adjacent protons. It would confirm the coupling between the ortho, meta, and para protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the carbon signals for each protonated carbon, such as those in the benzoyl ring, the hydroxymethyl group, and the cyclopropyl methylene groups. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds. bmrb.io Key HMBC correlations would include the link between the amide proton (N-H) and the carbonyl carbon (C=O), as well as correlations from the cyclopropyl protons to the amide carbonyl and the hydroxymethyl carbon, thus confirming the core structure.

Conformational Analysis via NMR Spectroscopic Parameters

NMR spectroscopy also provides insight into the compound's conformational dynamics, particularly concerning rotation around the amide bond. Secondary N-cyclopropyl amides are known to exhibit unexpected conformational behavior. nih.gov

Due to the steric hindrance around the amide bond, amides can exist as two distinct rotational isomers (rotamers), typically designated as E (cis) and Z (trans). For this compound, the Z rotamer (where the cyclopropyl group and the carbonyl oxygen are on opposite sides) is expected to be the major conformer due to sterics. However, studies on similar N-cyclopropyl amides have shown the presence of a significant population (up to 19%) of the E (cis) rotamer even in apolar solvents. nih.gov This equilibrium can be studied using variable-temperature NMR, where distinct sets of signals for the two rotamers may be observed at low temperatures.

Furthermore, the conformation around the N-cyclopropyl bond is of interest. Unlike other secondary amides that prefer an anti conformation, N-cyclopropyl amides often adopt an ortho conformation, where the C=O bond is eclipsed with one of the C-C bonds of the cyclopropyl ring. This preference can be investigated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in this compound. acs.orgnih.gov

The FT-IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxymethyl group. nist.gov The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. The most intense band in the spectrum is typically the C=O stretching vibration (Amide I band), expected around 1630-1660 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-N stretching is expected around 1300-1400 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the non-polar aromatic ring C=C stretching vibrations often produce strong signals in the Raman spectrum, aiding in the structural confirmation. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
O-H (alcohol)Stretching3300 - 3500Medium-Strong, Broad
N-H (amide)Stretching~3300Medium, Sharp
C-H (aromatic)Stretching3000 - 3100Medium-Weak
C-H (aliphatic)Stretching2850 - 3000Medium-Weak
C=O (amide)Amide I Stretch1630 - 1660Strong
N-H (amide)Amide II Bend1510 - 1550Medium-Strong
C=C (aromatic)Ring Stretch1450 - 1600Medium-Weak (IR), Strong (Raman)
C-N (amide)Stretching1300 - 1400Medium

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₁H₁₃NO₂), the nominal molecular weight is 191 g/mol . evitachem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 191. The fragmentation of benzamides is well-characterized. researchgate.net A primary fragmentation pathway involves the cleavage of the N-C(ring) bond, but the most characteristic fragmentation is the α-cleavage at the carbonyl group, leading to the loss of the (hydroxymethyl)cyclopropylamino radical. This results in the formation of the highly stable benzoyl cation, which would produce a prominent peak at m/z 105. researchgate.net Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation at m/z 77. researchgate.netscielo.br Other fragments may arise from cleavages within the cyclopropyl and hydroxymethyl moieties.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula
191Molecular Ion [M]⁺˙[C₁₁H₁₃NO₂]⁺˙
160[M - CH₂OH]⁺[C₁₀H₁₀NO]⁺
105Benzoyl Cation [C₆H₅CO]⁺[C₇H₅O]⁺
77Phenyl Cation [C₆H₅]⁺[C₆H₅]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the parent ion, which serves to confirm the elemental composition of the molecule. For this compound, the calculated exact mass is 191.09463 Da. An HRMS experiment that measures a mass very close to this value would provide unequivocal confirmation of the molecular formula C₁₁H₁₃NO₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography of this compound and Co-Crystallized Complexes

Single-crystal X-ray crystallography offers the most definitive structural elucidation, providing precise three-dimensional coordinates of every atom in the crystal lattice. While specific crystallographic data for this compound is not widely published, the expected structural features can be inferred from related structures. nih.govmdpi.com

A successful crystallographic analysis would confirm the connectivity and provide exact bond lengths, bond angles, and torsion angles. Key parameters would include the planarity of the benzamide (B126) group and the geometry of the three-membered cyclopropyl ring. Of particular interest would be the intermolecular interactions that dictate the crystal packing. The presence of both a hydrogen bond donor (amide N-H and hydroxyl O-H) and two hydrogen bond acceptors (amide C=O and hydroxyl O-H) suggests that the molecule will form an extensive network of hydrogen bonds in the solid state. mdpi.com For instance, chains or dimeric structures linked by N-H···O=C hydrogen bonds are common in secondary amides. mdpi.com

Furthermore, the compound's functional groups make it a candidate for forming co-crystals with other molecules or for acting as a ligand in coordination polymers with metal salts. mdpi.comrsc.org X-ray diffraction of such co-crystallized complexes would not only reveal the structure of the title compound but also provide insights into its non-covalent binding preferences.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be significantly influenced by a network of intermolecular hydrogen bonds, a common feature in benzamide derivatives. The primary functional groups capable of participating in these interactions are the amide (N-H and C=O) and the hydroxyl (O-H) groups.

Hydrogen Bonding Network:

The amide group is a potent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This allows for the formation of robust intermolecular hydrogen bonds. For instance, in crystalline benzamide, extensive O=C-N-H···O=C-N-H hydrogen bonds are observed, creating a stable lattice. evitachem.com Similarly, the hydroxyl group of the hydroxymethyl substituent provides an additional site for hydrogen bonding, acting as both a donor (O-H) and an acceptor.

Role of the Cyclopropyl and Benzene Rings:

While hydrogen bonding is expected to be the dominant intermolecular force, the cyclopropyl and benzene rings also contribute to the crystal packing through weaker van der Waals forces and, potentially, C-H···π interactions. The planar benzene rings can stack, further stabilizing the crystal lattice.

Expected Crystallographic Parameters:

Without experimental data, precise crystallographic parameters cannot be provided. However, based on similar structures, one could anticipate the hydrogen bond distances and angles to fall within typical ranges. For example, N-H···O hydrogen bonds in related benzamides typically exhibit bond lengths of approximately 2.6 to 2.8 Å. nih.gov

Interaction Type Donor Acceptor Anticipated Distance (Å)
Amide-AmideN-HC=O2.6 - 2.9
Hydroxyl-CarbonylO-HC=O2.7 - 3.0
Hydroxyl-HydroxylO-HO-H2.7 - 3.0

Computational and Theoretical Investigations of N 1 Hydroxymethyl Cyclopropyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.com For benzamide (B126) derivatives, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. bohrium.comxisdxjxsu.asia Studies on related structures, such as other benzamide derivatives and cyclopropyl-containing compounds, have demonstrated the utility of DFT in providing insights into their structural and electronic features. researchgate.netresearchgate.net

Table 1: Predicted Geometric Parameters for N-(1-(Hydroxymethyl)cyclopropyl)benzamide from DFT Calculations. (Illustrative)
ParameterDescriptionPredicted Value
C=O Bond LengthThe length of the carbonyl double bond in the benzamide group.~1.24 Å
C-N Bond LengthThe length of the amide C-N bond.~1.35 Å
Cyclopropyl (B3062369) C-C Bond LengthAverage length of the carbon-carbon bonds within the cyclopropyl ring.~1.50 Å
N-C-C=O Dihedral AngleThe angle defining the planarity of the amide group.~180°

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich benzamide and hydroxymethyl portions, while the LUMO may be distributed over the aromatic ring. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asia From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies. (Illustrative)
DescriptorFormulaInterpretation
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Global Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. researchgate.net
Electronegativity (χ)(I + A) / 2Measures the power of an atom or group to attract electrons.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

The structure of this compound is influenced by the rotational freedom around its single bonds and the inherent rigidity of the cyclopropyl group. The cyclopropyl moiety acts as a conformationally restrictive element, which can be advantageous in drug design by locking the molecule into a specific, bioactive conformation. evitachem.com Studies on N-cyclopropyl amides have revealed distinct conformational preferences, such as a significant population of the E-rotamer (cis) around the amide bond in certain solvents, a feature less common in other secondary amides. nih.gov

MD simulations can model how the molecule behaves in a solvent like water, revealing stable conformations and the dynamics of solvent shell formation. These simulations show how intramolecular hydrogen bonds and interactions with solvent molecules influence the compound's preferred shape. nih.gov The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O) allows for complex interactions with polar solvents.

When a ligand binds to a biological target, the interaction is not static. MD simulations can model the dynamic process of a ligand settling into a binding pocket and the stability of the resulting complex over time. For related cyclopropyl-containing compounds, MD simulations have confirmed the ability to maintain stable complexes with their target receptors. evitachem.com These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational adjustments in both the ligand and the target protein that are crucial for stable binding. This information is vital for understanding the mechanism of action and for designing more potent derivatives.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves placing the ligand in the active site of a receptor and calculating a "docking score," which estimates the binding affinity. mdpi.comnih.gov

For this compound, docking studies can be performed against various receptors to explore its potential therapeutic applications. For instance, related benzamide derivatives have been investigated as inhibitors of targets like topoisomerase and as modulators of the mGluR5 receptor. evitachem.comresearchgate.net The unique three-dimensional shape conferred by the hydroxymethylcyclopropyl group may allow it to engage with binding pockets in ways that planar benzamides cannot. evitachem.com Docking results highlight key interactions, such as hydrogen bonds between the amide and hydroxymethyl groups and specific amino acid residues in the target's active site. researchgate.netnih.gov

Table 3: Hypothetical Docking Interactions of this compound with a Target Protein. (Illustrative)
Functional Group of LigandPotential Interacting Residue in TargetType of InteractionSignificance
Amide N-HAspartate (Asp) or Glutamate (B1630785) (Glu)Hydrogen BondAnchors the ligand in the binding site.
Carbonyl C=OArginine (Arg) or Lysine (Lys)Hydrogen BondContributes to binding affinity and specificity.
Hydroxymethyl -OHSerine (Ser) or Threonine (Thr)Hydrogen BondProvides an additional anchor point.
Benzene (B151609) RingPhenylalanine (Phe) or Tryptophan (Trp)π-π StackingEnhances binding through hydrophobic interactions.
Cyclopropyl GroupLeucine (Leu) or Valine (Val)Hydrophobic InteractionOccupies hydrophobic sub-pockets, contributing to conformational stability.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities of small molecules like this compound to their biological targets is a cornerstone of modern drug discovery and molecular pharmacology. These computational approaches, primarily molecular docking and molecular dynamics simulations, provide valuable insights into the potential interactions at a molecular level, guiding the synthesis and optimization of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. The binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While specific docking studies on this compound are not extensively reported in the public domain, insights can be drawn from studies on analogous benzamide derivatives. mdpi.comnih.govresearchgate.net For instance, the benzamide moiety is known to participate in crucial hydrogen bonding interactions through its amide group. mdpi.com The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The phenyl ring of the benzamide can engage in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket. The hydroxymethyl group on the cyclopropyl ring of this compound introduces an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity and specificity. The cyclopropyl group itself can participate in favorable van der Waals interactions within hydrophobic pockets of a target protein.

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic representation of the binding event and the stability of the ligand-protein complex. nih.gov

The predicted binding affinities from these computational methods are often expressed as docking scores or estimated binding free energies (ΔG). The following interactive table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound against a putative protein target.

Interactive Data Table: Hypothetical Docking Results for this compound

Protein Target Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM) Key Interacting Residues
Target A -8.5 50 Tyr123, Ser245, Phe345
Target B -7.2 250 Leu89, Val134, Asn210
Target C -9.1 20 Asp150, Arg200, Trp300

Note: The data in this table is purely illustrative and intended to demonstrate the output of a typical molecular docking study. It does not represent experimentally validated results for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. youtube.com These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the molecular features that govern a desired biological effect. nih.gov

For a series of this compound derivatives, a QSAR study would involve synthesizing and testing a range of analogs with modifications at various positions, such as the benzamide ring or the cyclopropyl group. The biological activity data, often expressed as IC50 or EC50 values, would then be correlated with calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation with a set of compounds not used in the model development. nih.govnih.gov

While a specific QSAR model for this compound derivatives is not available in the literature, studies on other benzamide and cyclopropane-containing compounds have demonstrated the utility of this approach. capes.gov.br For example, a 3D-QSAR study on aminophenyl benzamide derivatives identified that hydrophobic character and hydrogen bond donating groups positively contribute to their inhibitory activity. nih.gov Another study on benzimidazole (B57391) derivatives highlighted the importance of steric fields around the benzamide ring for biological activity. nih.gov

Similarly, SPR models can be developed to predict key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for the drug-likeness of a compound.

The following interactive data table presents a hypothetical 2D-QSAR model for a series of this compound derivatives, illustrating the kind of relationship that could be established.

Interactive Data Table: Hypothetical 2D-QSAR Model for this compound Derivatives

Descriptor Coefficient Description Contribution to Activity
ClogP -0.25 Calculated LogP (lipophilicity) Negative
TPSA +0.15 Topological Polar Surface Area Positive
MW -0.05 Molecular Weight Negative
HBD +0.30 Number of Hydrogen Bond Donors Positive
RotB -0.10 Number of Rotatable Bonds Negative

Model Statistics:

r² (correlation coefficient): 0.85

q² (cross-validated r²): 0.72

F-statistic: 45.6

Standard Error: 0.21

Note: The data and model presented in this table are hypothetical and for illustrative purposes only. They aim to show the structure and components of a typical QSAR model.

Biological and Pharmacological Research on N 1 Hydroxymethyl Cyclopropyl Benzamide

In Vitro Biological Activity Profiling of N-(1-(Hydroxymethyl)cyclopropyl)benzamide

The unique structure of this compound, featuring a benzamide (B126) core, a cyclopropyl (B3062369) ring, and a hydroxymethyl group, suggests potential for interaction with various biological targets. evitachem.com The benzamide moiety is a recognized "privileged scaffold" in drug discovery, known for its hydrogen-bonding capacity and synthetic versatility, while the cyclopropyl group introduces conformational rigidity and a three-dimensional element that can influence binding affinity and selectivity. evitachem.com

Enzyme Inhibition Assays (e.g., LpxC, Tyrosinase, AChE, BACE1, Tubulin)

Enzyme inhibition is a primary mechanism through which therapeutic agents exert their effects. Benzamide derivatives have been widely explored as inhibitors for a range of enzymes. While specific inhibitory data for this compound against the enzymes listed below is not detailed in the available literature, the activity of related compounds provides a basis for its potential areas of investigation.

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): As a zinc metalloenzyme essential for lipid A biosynthesis in Gram-negative bacteria, LpxC is a key target for novel antibiotics. nih.govnih.gov Inhibition of LpxC is lethal to bacteria, and various inhibitor types have been developed. nih.gov Though N-hydroxyformamide and hydroxamic acid-based inhibitors are more commonly cited, the potential for other scaffolds to interact with the zinc ion and the enzyme's binding pocket remains an area of interest. nih.gov

Tyrosinase: This copper-containing enzyme is central to melanin (B1238610) production, and its inhibition is a primary strategy for developing skin-depigmentation agents. doi.orgnih.gov Numerous benzamide derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, suggesting that this class of compounds can be effective in modulating melanogenesis. doi.orgnih.govresearchgate.net

AChE (Acetylcholinesterase) and BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1): Both enzymes are major targets in the development of treatments for Alzheimer's disease. AChE inhibitors aim to increase levels of the neurotransmitter acetylcholine, while BACE1 inhibitors seek to reduce the production of toxic β-amyloid peptides. nih.govresearchgate.netnih.gov The development of dual-target inhibitors that act on both AChE and BACE1 is an active area of research, with some benzamide-containing compounds showing promise. nih.gov

Tubulin: Microtubules, composed of tubulin subunits, are critical for mitosis, making them an important target for anticancer drugs. researchgate.net Inhibition of tubulin polymerization disrupts cell division and can lead to apoptosis in cancer cells. Several classes of benzamide derivatives have been identified as potent tubulin polymerization inhibitors, binding at the colchicine (B1669291) site and demonstrating significant antiproliferative activity. researchgate.netnih.gov

Table 1: Examples of Enzyme Inhibitory Activity for Various Benzamide Derivatives This table presents data for related benzamide compounds to illustrate typical findings in these assays, as specific data for this compound was not available.

Compound ClassTarget EnzymeReported Activity (IC₅₀)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056 µM nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE19.01 µM nih.gov
N-(1-benzylpiperidine) benzamide derivative (7b)AChE0.176 µM nih.gov
N-(acryloyl)benzamide derivative (1j)Mushroom Tyrosinase~26% inhibition nih.gov
N-benzylbenzamide derivative (20b)Tubulin Polymerization12-27 nM (antiproliferative IC₅₀) nih.gov

Receptor Binding and Modulation Studies

The benzamide core is a key feature in ligands designed to modulate various receptors, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. evitachem.comnih.gov The specific substitution patterns on the benzamide ring can significantly influence binding affinity and selectivity. nih.gov The inclusion of a hydroxymethylcyclopropyl group in this compound introduces a distinct three-dimensional pharmacophore. evitachem.com This structural feature could potentially allow for interactions not only with the primary (orthosteric) binding site but also with secondary (allosteric) sites on a receptor. evitachem.com For instance, related cyclopropyl-benzamide hybrids have been investigated as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). evitachem.com However, specific studies detailing the receptor binding profile and modulatory effects of this compound are not present in the surveyed literature.

Cell-Based Assays and Cellular Pathway Modulation

Cell-based assays are crucial for evaluating a compound's biological activity in a more complex physiological context. Such assays can measure effects on cell proliferation, cytotoxicity, and the modulation of specific cellular pathways. For example, benzamide derivatives designed as tyrosinase inhibitors have been tested in B16F10 melanoma cells to confirm their ability to reduce melanin content. nih.govresearchgate.net Similarly, benzamide-based tubulin inhibitors have demonstrated potent antiproliferative activities in various human cancer cell lines. nih.gov A benzamide antimicrotubule agent, RH-4032, was found to disrupt microtubules and arrest cell division in tobacco cells. nih.gov While these examples highlight the utility of cell-based assays for the benzamide class, specific data from such assays for this compound have not been reported.

Table 2: Examples of Cell-Based Assay Results for Benzamide Derivatives This table presents data for related benzamide compounds to illustrate typical findings, as specific data for this compound was not available.

Compound Class/NameCell LineAssayObserved EffectReference
N-(acryloyl)benzamide derivative (1j)B16F10 MelanomaMelanin Content61.77% reduction at 25 µM nih.gov
N-benzylbenzamide derivative (20b)Various Cancer Cell LinesAntiproliferationIC₅₀ values of 12-27 nM nih.gov
RH-4032Tobacco (Nicotiana tabacum)Mitotic IndexAccumulation of cells in metaphase nih.gov

Identification of Molecular Targets and Mechanism of Action for this compound

Determining the precise molecular targets of a compound and its mechanism of action is fundamental to drug discovery and development. This involves identifying the specific biomolecules it interacts with and understanding the subsequent downstream effects.

Target Deconvolution Strategies

Target deconvolution refers to the methods used to identify the specific molecular targets of a bioactive compound discovered through phenotypic screening. These strategies can include affinity chromatography, proteomic profiling, and computational approaches. For the broader class of benzamides, molecular docking has been used to predict and rationalize the binding of inhibitors to enzymes like AChE, BACE1, and tyrosinase. nih.govnih.gov For this compound specifically, there are no published studies detailing the use of target deconvolution strategies to identify its primary biological targets.

Elucidation of Molecular Pathways Affected by this compound

The molecular pathways affected by a compound are a direct consequence of its interaction with its molecular target(s). Based on the activities of related benzamides, several pathways could potentially be modulated by this compound:

Lipid A Biosynthesis: If the compound were to inhibit LpxC, it would disrupt the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria, leading to bacterial cell death. nih.gov

Melanogenesis: Inhibition of tyrosinase would block the initial steps of melanin synthesis from tyrosine, thereby affecting the pigmentation pathway. doi.org

Amyloid Precursor Protein (APP) Processing: By inhibiting BACE1, a compound could alter the proteolytic cleavage of APP, reducing the formation of Aβ peptides implicated in Alzheimer's disease. nih.gov

Microtubule Dynamics and Cell Cycle Regulation: Inhibition of tubulin polymerization would disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, a key mechanism for anticancer agents. researchgate.net

While these pathways are established targets for the benzamide class of compounds, the specific molecular pathways directly affected by this compound have yet to be elucidated in published research.

Preclinical In Vivo Pharmacological Efficacy Studies in Animal Models

While in vivo efficacy studies specifically for this compound are not extensively detailed in publicly available literature, research on closely related analogs provides significant insights into its potential therapeutic applications. The chemical class of cyclopropyl carboxamides, to which this compound belongs, has demonstrated notable efficacy in models of infectious disease.

In a key study, cyclopropyl carboxamides were identified as a novel class of antimalarial agents. Two compounds from this class, GSK1057714 and GSK2645947, were tested in a Plasmodium falciparum mouse model. Both compounds significantly reduced parasitemia when administered orally, demonstrating in vivo efficacy. nih.gov GSK2645947, in particular, led to the death of the parasite within two growth cycles in peripheral blood. nih.gov These findings highlight the potential of the cyclopropyl carboxamide scaffold in developing new treatments for malaria. nih.gov

Furthermore, analogs such as 1-phenylcyclopropane carboxamides have been evaluated for their anticancer properties. These compounds have shown effective inhibition of proliferation in the U937 human myeloid leukaemia cell line. nih.gov Derivatives of the related structure N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide have been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a target relevant to cancer therapy. evitachem.com

In other therapeutic areas, benzamide derivatives have been synthesized and screened for vasodilative activity. In vitro tests using rat aortic strips showed that several of these compounds could inhibit muscle contraction induced by noradrenaline and potassium chloride, suggesting potential applications in cardiovascular diseases. nih.gov The nematicidal activity of some derivatives has also been reported, indicating potential use in agrochemicals. evitachem.com

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound are not specifically documented, but studies on analogous benzamide and cyclopropyl-containing compounds in various animal models offer valuable predictive information.

Pharmacokinetic studies of a related benzamide neuroleptic, cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide (NBND), were conducted in rats, dogs, and monkeys. The results indicated significant first-pass metabolism, likely in the liver, leading to low absolute bioavailability after oral administration across all species. nih.gov Plasma clearance was highest in rats compared to dogs and monkeys. nih.gov

Pharmacokinetic Parameters of a Benzamide Neuroleptic Analog (NBND) in Animal Models
ParameterRatsDogsMonkeys
Plasma Half-Life (t½β, h)1.64.72.2
Plasma Clearance (L/h/kg)4.31.71.4
Absolute Bioavailability (%)0.89.51.3

Data sourced from a study on the pharmacokinetics of a new benzamide neuroleptic drug. nih.gov

Pharmacodynamic studies of compounds containing the cyclopropyl moiety, such as cyclopropylfentanyl, have been conducted in rats. These studies showed that the compound produced dose-related pharmacodynamic effects, including typical opioid-like responses. nih.gov Plasma concentrations of cyclopropylfentanyl increased rapidly after administration, with maximal concentrations reached within 15 to 28 minutes. nih.gov For the antimalarial cyclopropyl carboxamides, oral administration in mice resulted in sufficient exposure to kill the parasite in vivo, confirming that these compounds are absorbed and pharmacologically active following oral dosing. nih.gov

Structure-Activity Relationships (SAR) and Pharmacophore Mapping of this compound Analogs

The structure-activity relationship (SAR) of this compound and its analogs is defined by the interplay between the benzamide core, the cyclopropyl ring, and the hydroxymethyl group. The hydroxymethylcyclopropyl portion introduces a three-dimensional pharmacophore that differs significantly from the more planar structures of traditional benzamides. evitachem.com This unique 3D structure may allow for engagement with both orthosteric and allosteric sites on a biological target. evitachem.com

Modifications to different parts of the molecule have been shown to have a significant impact on biological activity:

The Benzamide Moiety : The benzamide group itself enhances binding affinity to biological targets through hydrophobic interactions. evitachem.com Modifications to the aromatic ring of the benzamide are critical. For example, in a series of vasodilative benzamide derivatives, various substitutions on the aromatic ring led to compounds with superior pharmacological profiles compared to the parent compound. nih.gov In another example, adding a trifluoromethyl group to the benzamide core of a related analog was key to its activity as a VEGFR-2 kinase inhibitor. evitachem.com

The Cyclopropyl Group : The cyclopropyl ring provides conformational rigidity, which can enhance binding to a target receptor and improve metabolic stability. nih.gov The strained nature of the ring can help the molecule access novel binding geometries. evitachem.com

Substituents on the Amide Nitrogen : In a series of neuroleptic benzamides, the introduction of a benzyl (B1604629) group on the terminal nitrogen enhanced activity compared to an ethyl group. semanticscholar.org This highlights the importance of the substituent attached to the amide nitrogen in defining the pharmacological effect.

Stereochemistry plays a crucial role in the pharmacological profile of chiral drugs, as enantiomers can exhibit different potencies, activities, and pharmacokinetic properties. this compound contains a chiral center at the carbon atom of the cyclopropane (B1198618) ring where the hydroxymethyl and benzamide groups are attached. This means the compound can exist as two enantiomers (mirror-image stereoisomers).

Although specific studies isolating and evaluating the individual enantiomers of this compound were not found, research on related chiral benzamides underscores the importance of stereochemistry. For instance, in the case of the benzamide neuroleptic drug YM-09151-2, the pharmacological activity was found to be stereoselective, with the cis-isomer being the most potent and active form. nih.govsemanticscholar.org

The differential interaction of enantiomers with chiral biological systems like enzymes and receptors is a fundamental principle in pharmacology. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different effect, or contribute to side effects. Therefore, the pharmacological and pharmacokinetic profiles of the individual enantiomers of this compound are expected to differ, making stereochemical considerations essential for any further drug development.

Applications and Emerging Research Directions for N 1 Hydroxymethyl Cyclopropyl Benzamide

N-(1-(Hydroxymethyl)cyclopropyl)benzamide as a Versatile Synthetic Building Block

This compound serves as a valuable intermediate and building block in organic synthesis. evitachem.com The presence of multiple functional groups—the secondary amide, the primary hydroxyl group, and the strained cyclopropane (B1198618) ring—provides several reaction sites for chemical modification. The synthesis of the title compound itself can be achieved through various routes, commonly involving the reaction of cyclopropyl (B3062369) derivatives with benzamide (B126) precursors. evitachem.com

The inherent characteristics of the cyclopropyl group, such as its conformational rigidity and unique electronic properties, make it a desirable feature in the design of complex molecules. nih.gov This small, strained ring can act as a bioisostere for other groups, like double bonds or phenyl groups, while offering improved metabolic stability. evitachem.com

Utility in the Synthesis of Complex Organic Molecules

The structural framework of this compound is a key component in the synthesis of more elaborate molecules, particularly those with potential biological activity. While specific examples of large-scale synthesis of complex molecules starting directly from this compound are not extensively documented in publicly available literature, its precursor, 1-(hydroxymethyl)cyclopropylacetonitrile, is a crucial intermediate in the synthesis of Montelukast sodium, a medication used to manage asthma. google.com This underscores the industrial relevance of the 1-(hydroxymethyl)cyclopropane core.

The general strategy for its use involves leveraging the reactive handles of the molecule. For instance, the hydroxyl group can be a site for esterification or etherification to append other molecular fragments. The benzamide portion can also be modified, or the entire molecule can serve as a scaffold to build upon. The synthesis of various 1-phenylcyclopropane carboxamide derivatives has been reported, showcasing the versatility of the cyclopropane carboxamide core in generating a library of compounds with potential anticancer and antiproliferative activities. nih.gov

Application in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a modern approach in which small, low-molecular-weight compounds, or "fragments," are screened for weak binding to a biological target. Promising fragments are then elaborated and optimized to develop high-affinity drug candidates. The structural motifs within this compound make it an interesting candidate for FBDD. The cyclopropyl benzamide portion can serve as a rigid scaffold that positions the hydroxymethyl group for specific interactions within a protein's binding site.

While direct application of this compound as a starting fragment in a published FBDD campaign is not readily found, the principles of FBDD strongly support its potential utility. The cyclopropyl group is known to enhance binding potency, improve metabolic stability, and increase brain permeability in drug candidates. nih.gov The hydroxymethylcyclopropyl appendage can create a three-dimensional pharmacophore that extends beyond the flat structure of many traditional benzamide drugs, potentially allowing for interactions with both primary (orthosteric) and secondary (allosteric) binding sites on a target protein. evitachem.com This has been suggested in studies of related cyclopropyl-benzamide hybrids. evitachem.com

Potential Theoretical Therapeutic Applications of this compound

The therapeutic potential of this compound is an area of active investigation, largely inferred from the known biological activities of its constituent chemical classes: benzamides and cyclopropanes. evitachem.comnih.gov

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, and antimicrobial properties. nanobioletters.comnih.gov Substituted benzamides have been successfully developed as dopamine (B1211576) receptor antagonists for treating gastrointestinal disorders. nih.gov

The cyclopropane ring is present in numerous approved drugs and is known to confer advantageous properties. nih.gov Compounds containing cyclopropane moieties have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.gov

Given these precedents, this compound and its derivatives are being investigated for several potential therapeutic applications, including as antimicrobial and anticancer agents. evitachem.com Patent literature reveals a growing interest in cyclopropyl-benzamide hybrids for treating central nervous system (CNS) disorders and for applications in oncology. evitachem.com For instance, a crystalline form of a related cyclopropyl benzamide derivative has been patented for the potential treatment of autoimmune disorders, psychiatric disorders, and neurodegenerative diseases like Alzheimer's. acs.org

Potential Therapeutic Area Rationale based on Structural Moieties Citation
AntimicrobialBenzamide and cyclopropane derivatives have known antimicrobial properties. evitachem.comnih.gov
AnticancerCyclopropane-containing compounds have demonstrated antitumor activity. Phenylcyclopropane carboxamides have shown antiproliferative effects. nih.gov
CNS DisordersPatent literature indicates interest in cyclopropyl-benzamide hybrids for CNS applications. evitachem.com
Autoimmune/NeurodegenerativeA related cyclopropyl benzamide derivative has been patented for these uses. acs.org
Anti-inflammatoryBenzamide derivatives are known to possess anti-inflammatory activity. nih.gov

Advanced Materials and this compound Derivatives

The exploration of this compound and its derivatives in the field of advanced materials is a nascent area of research. While the primary focus has been on its biomedical applications, the unique structural and chemical properties of this compound suggest potential for its use in materials science.

The combination of a rigid cyclopropane core with a hydrogen-bonding benzamide group and a reactive hydroxymethyl tail could, in theory, be utilized in the design of novel polymers or functional materials. For example, the hydroxyl group could be used for polymerization reactions, potentially leading to polyesters or polyethers with unique properties conferred by the cyclopropyl benzamide side chains. The blending of polymers is a common strategy to create new materials with enhanced properties, and incorporating derivatives of this compound could be a future research direction. nih.gov However, at present, there is a lack of specific research articles or patents detailing the application of this compound or its close derivatives in the development of advanced materials.

Interdisciplinary Research Avenues and Future Outlook for this compound

The future of this compound research lies at the intersection of organic synthesis, medicinal chemistry, computational modeling, and potentially materials science. The expansion of the chemical space around this scaffold through advanced synthetic methods will continue to be a key driver of innovation. evitachem.com

Interdisciplinary research avenues include:

Computational and Structural Biology: Utilizing computational docking and molecular dynamics simulations to predict the interactions of this compound derivatives with various biological targets. This can guide the synthesis of more potent and selective therapeutic agents.

Bioconjugation and Drug Delivery: Exploring the use of the hydroxymethyl group to attach the molecule to larger carriers, such as polymers or nanoparticles, for targeted drug delivery.

Materials Science Exploration: A systematic investigation into the polymerization of this compound derivatives and the characterization of the resulting materials' physical and chemical properties.

Agrochemical Research: The structural motifs present in this compound are also of interest in the agrochemical industry, suggesting a potential for the development of new pesticides or herbicides. nih.gov

The continued exploration of the unique chemical properties of this compound holds significant promise for the discovery of new medicines and potentially novel materials. As synthetic methodologies become more sophisticated and our understanding of its structure-activity relationships deepens, the full potential of this versatile compound will be further unlocked.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-(Hydroxymethyl)cyclopropyl)benzamide, and what critical parameters influence yield?

  • Methodology : A common approach involves reacting benzoyl chloride with cyclopropylamine derivatives under anhydrous conditions. For example, N-cyclopropylbenzamide was synthesized via General Procedure (GP) A using benzoyl chloride (9.09 mmol) in a 94% yield . Key parameters include temperature control (room temperature), solvent selection (e.g., dichloromethane), and stoichiometric ratios. Cyclopropane ring stability during reactions requires inert atmospheres (e.g., nitrogen) to prevent ring-opening side reactions .

Q. What standard characterization techniques are used to confirm the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., 400 MHz and 101 MHz, respectively) identify cyclopropane protons (δ 0.5–1.5 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm) .
  • HRMS : High-resolution mass spectrometry (e.g., ESI) confirms molecular ions (e.g., [M + Na]+^+ at m/z 228.0995) .
  • X-ray crystallography (if crystalline) resolves stereochemistry and bond angles .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the hydroxymethyl group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Use PPE (gloves, lab coats) and P95 respirators during handling due to limited toxicity data .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial applications?

  • Methodology :

  • Functional Group Modulation : Replace the hydroxymethyl group with electron-withdrawing groups (e.g., nitro) to enhance membrane penetration.
  • Cyclopropane Rigidity : Maintain the cyclopropane ring to restrict conformational flexibility, improving target binding (e.g., bacterial enzymes) .
  • Biological Assays : Test MIC (minimum inhibitory concentration) against E. coli and S. aureus to correlate substituent effects with activity .

Q. How to resolve contradictions in spectroscopic data for cyclopropane-containing analogs?

  • Methodology :

  • Dynamic NMR : Detect ring-strain-induced shifts (e.g., diastereotopic protons in cyclopropane at δ 1.2–1.4 ppm).
  • Computational Validation : Compare experimental 13C^{13}\text{C}-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodology :

  • DFT Calculations : Model transition states (e.g., using Gaussian 16) to assess energy barriers for benzamide group substitution.
  • Fukui Indices : Identify electrophilic sites (e.g., carbonyl carbon) for regioselective modifications .

Q. How to optimize reaction conditions for synthesizing this compound derivatives with bulky substituents?

  • Methodology :

  • Catalyst Screening : Use Pd/C or Ru complexes for hydrogenation steps to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., 100°C, 30 min) to minimize side-product formation .

Q. What gaps exist in the physicochemical and toxicological data for this compound, and how can they be addressed experimentally?

  • Methodology :

  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) via shake-flask methods and thermal stability via TGA/DSC .
  • Toxicology : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodent models .

Q. How does the hydroxymethyl group influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to track hydroxylation or glucuronidation.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(Hydroxymethyl)cyclopropyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(Hydroxymethyl)cyclopropyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.